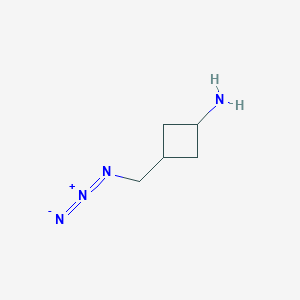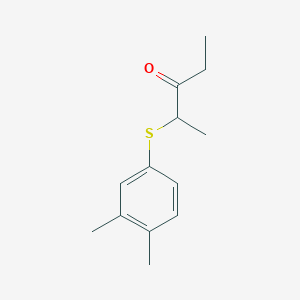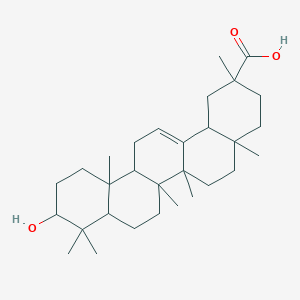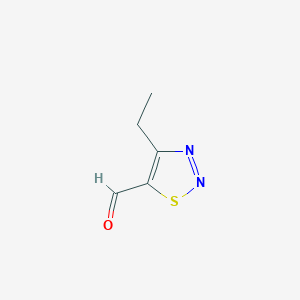![molecular formula C48H24CuN4O8-4 B13643286 (SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- involves several steps. The starting materials typically include pyrrole and aldehydes, which undergo a series of condensation reactions to form the porphyrin ring. The reaction conditions often require the presence of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and yield. The process also includes purification steps such as chromatography and recrystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, which have distinct properties and applications.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various metalloporphyrins, which are used in catalysis, medicine, and materials science .
Wissenschaftliche Forschungsanwendungen
(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biology: Studied for its role in mimicking natural enzymes and its potential use in biosensors.
Medicine: Investigated for its potential in photodynamic therapy and as a drug delivery system.
Industry: Used in the development of new materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of (SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- involves its ability to coordinate with metal ions and participate in redox reactions. The compound’s macrocyclic structure allows it to form stable complexes with various metal ions, which can then undergo oxidation or reduction reactions. These reactions are crucial for its catalytic activity and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: Similar in structure but with different substituents, leading to distinct properties and applications.
5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine: Another similar compound with hydroxyl groups, used in different catalytic and medical applications.
Uniqueness
(SP-4-1)-[[4,4’,4’‘,4’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl- is unique due to its specific substituents and the ability to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various fields, from catalysis to medicine .
Eigenschaften
Molekularformel |
C48H24CuN4O8-4 |
|---|---|
Molekulargewicht |
848.3 g/mol |
IUPAC-Name |
copper;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-6 |
InChI-Schlüssel |
JFJHHBUSDSQBFW-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)



![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
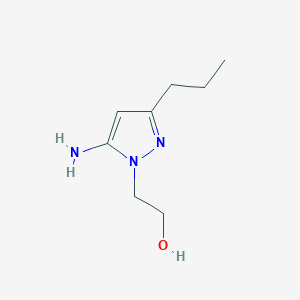

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
